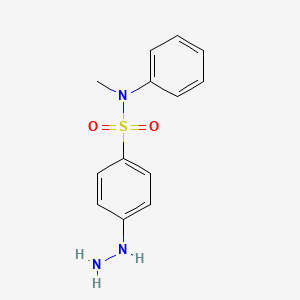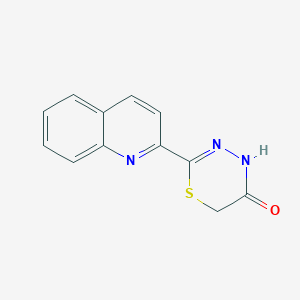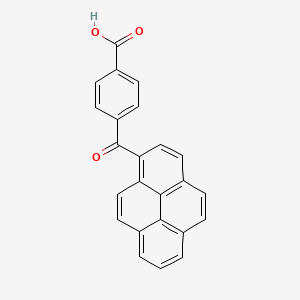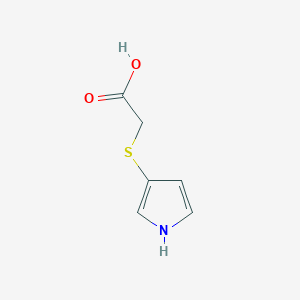
2-(1H-pyrrol-3-ylsulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrrol-3-ylsulfanyl)acetic acid is an organic compound that features a pyrrole ring substituted with a sulfanyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods for 2-(1H-pyrrol-3-ylsulfanyl)acetic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-3-ylsulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
2-(1H-pyrrol-3-ylsulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-3-ylsulfanyl)acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially affecting their function. The pyrrole ring can also interact with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrrol-2-yl)acetic acid
- (1H-pyrrol-2-ylsulfanyl)propionic acid
- 1,1′-(hexane-1,6-diyl)bis(1H-pyrrol-2-ylsulfanyl)acetic acid
Uniqueness
2-(1H-pyrrol-3-ylsulfanyl)acetic acid is unique due to the specific positioning of the sulfanyl group on the pyrrole ring, which can influence its reactivity and interactions compared to other similar compounds .
Properties
CAS No. |
89597-76-2 |
|---|---|
Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
2-(1H-pyrrol-3-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)4-10-5-1-2-7-3-5/h1-3,7H,4H2,(H,8,9) |
InChI Key |
DCWVBIXUDNGORX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B14384670.png)
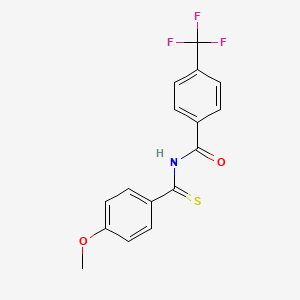
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
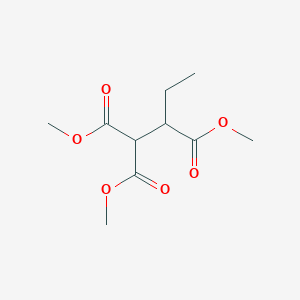

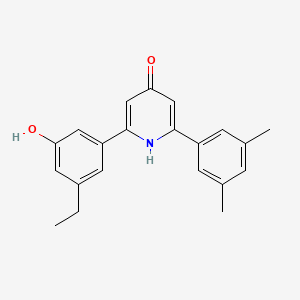
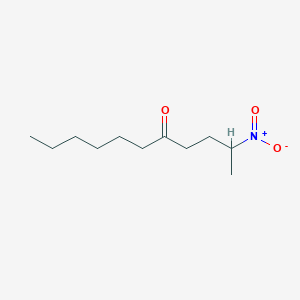
![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
